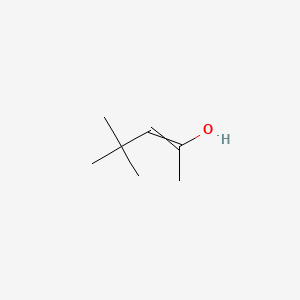

4,4-Dimethylpent-2-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4,4-dimethylpent-2-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5,8H,1-4H3 |

InChI Key |

XNPOWPOKSOUHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,4 Dimethylpent 2 En 2 Ol

Direct Synthesis Approaches to Enols

Direct synthetic routes to 4,4-dimethylpent-2-en-2-ol offer efficient pathways to the target molecule, often involving the formation of the carbon-carbon double bond and the hydroxyl group in a concerted or sequential manner within a single reaction pot.

Dehydration Reactions of Vicinal Diols and Corresponding Alcohols

The acid-catalyzed dehydration of vicinal diols, such as 4,4-dimethylpentane-2,3-diol, represents a potential route to this compound. This reaction typically proceeds through a carbocation intermediate. researchgate.net The protonation of one of the hydroxyl groups leads to the formation of a good leaving group (water), which departs to form a secondary or tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted, and thus more stable, alkene. kuleuven.be However, the dehydration of diols can often lead to a mixture of products, including ketones and other rearranged alkenes, making the selective synthesis of the desired enol challenging. royalsocietypublishing.orgrsc.org

Base-catalyzed dehydration of vicinal diols offers an alternative, though less common, pathway. researchgate.net Catalysts such as cesium on silica (B1680970) (Cs/SiO2) have been shown to be effective for the dehydrative epoxidation of vicinal diols, which could potentially be adapted for enol synthesis. nih.gov

Table 1: Comparison of Dehydration Catalysts for Vicinal Diols

| Catalyst System | Typical Reaction Conditions | Potential Products | Selectivity Considerations |

| Strong Acids (e.g., H₂SO₄, H₃PO₄) | High temperatures (100-180 °C) | Alkenes, ketones, rearranged products | Zaitsev's rule generally followed; risk of complex product mixtures. researchgate.netkuleuven.be |

| Pyridinium Perrhenate Salts | Lower temperatures (e.g., 80 °C) with a reducing agent | Alkenes | Can be highly selective for deoxydehydration to alkenes. researchgate.net |

| Base Catalysts (e.g., Cs/SiO₂) | Gas-phase, high temperatures | Epoxides, alkenes | Can favor epoxide formation; selectivity towards enol is not well-established. nih.gov |

Acid- or Base-Catalyzed Enolization from 4,4-Dimethylpentan-2-one

The formation of this compound can be achieved through the enolization of its corresponding ketone, 4,4-dimethylpentan-2-one. libretexts.org This keto-enol tautomerism can be catalyzed by either acid or base. muni.czmasterorganicchemistry.com

In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A weak base (such as water or the conjugate base of the acid) then removes an alpha-proton, leading to the formation of the enol. muni.cz

Under basic conditions, a strong base removes an alpha-proton to form an enolate ion. This enolate is a key intermediate that can then be protonated on the oxygen atom to yield the enol. libretexts.org The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation when unsymmetrical ketones are used. For 4,4-dimethylpentan-2-one, deprotonation can only occur at the C3 position, leading to a single enol product. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. mdpi.com

Table 2: Conditions for Enolization of Ketones

| Catalyst | Solvent | Typical Temperature | Key Intermediate |

| Acid (e.g., H₂SO₄) | Protic (e.g., H₂O, ROH) | Varies | Protonated Carbonyl |

| Base (e.g., NaOH, LDA) | Aprotic (e.g., THF, Et₂O) | -78 °C to room temp. | Enolate Ion |

Grignard Reagent Additions and Related Organometallic Routes to Alkene Alcohols

Organometallic reagents provide a powerful and versatile method for the synthesis of alcohols, including allylic alcohols like this compound. A common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. google.comorgsyn.org For instance, the addition of vinylmagnesium bromide to 4,4-dimethyl-2-pentanone (B109323) would yield the target enol after an aqueous workup. chemie-brunschwig.chgoogle.comucsb.edu

Similarly, organolithium reagents can be employed. The reaction of vinyllithium (B1195746) with 4,4-dimethyl-2-pentanone would also produce this compound. thieme-connect.com These reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemie-brunschwig.ch

An alternative strategy involves the reaction of an acetylenic Grignard reagent, such as ethynylmagnesium bromide, with 4,4-dimethyl-2-pentanone to form an intermediate propargyl alcohol. google.com Subsequent partial reduction of the triple bond would then yield the desired allylic alcohol.

Table 3: Organometallic Routes to this compound

| Organometallic Reagent | Carbonyl Substrate | Product after Workup |

| Vinylmagnesium bromide | 4,4-Dimethyl-2-pentanone | This compound |

| Vinyllithium | 4,4-Dimethyl-2-pentanone | This compound |

| Ethynylmagnesium bromide | 4,4-Dimethyl-2-pentanone | 4,4-Dimethylpent-2-yn-2-ol |

Indirect Synthesis and Precursor Functionalization

Indirect methods for the synthesis of this compound involve the initial construction of a precursor molecule, which is then chemically transformed into the target enol. These multi-step sequences can offer greater control over the final product's stereochemistry.

Transformations from Unsaturated Carbonyl Compounds

Unsaturated carbonyl compounds, such as α,β-unsaturated ketones and aldehydes, are valuable precursors for the synthesis of allylic alcohols. For example, the reduction of (E)-4,4-dimethylpent-2-enal with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde functionality to a primary alcohol, yielding (E)-4,4-dimethylpent-2-en-1-ol. While this is not the target tertiary alcohol, it demonstrates the principle of transforming unsaturated carbonyls. A more direct precursor would be 4,4-dimethylpent-1-en-3-one (B1622530), which upon reaction with a methyl Grignard reagent (methylmagnesium bromide) would yield this compound. google.com

The synthesis of the precursor unsaturated ketone, (E)-1-(3′,4′-methylenedioxyphenyl)-4,4-dimethylpent-1-en-3-one, has been reported via a Claisen-Schmidt condensation of 3,3-dimethylbutan-2-one with 3′,4′-(methylenedioxy)benzaldehyde using potassium hydroxide (B78521) in methanol. google.com A similar strategy could be employed to synthesize simpler enones as precursors to the title compound.

Stereospecific and Stereoselective Syntheses of (E)- and (Z)-4,4-Dimethylpent-2-en-2-ol Isomers

The synthesis of specific stereoisomers, (E)- and (Z)-4,4-dimethylpent-2-en-2-ol, requires stereocontrolled methods. The geometry of the double bond can often be dictated by the synthetic route.

The reduction of 4,4-dimethylpent-2-yne, a terminal alkyne, can be controlled to produce either the (E)- or (Z)-alkene. royalsocietypublishing.org For instance, reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-alkene, while catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst yields the (Z)-alkene. These alkenes could then be converted to the corresponding enols.

A more direct approach to stereochemically defined allylic alcohols involves the stereoselective addition of organometallic reagents to aldehydes. For example, the addition of a vinylzinc reagent to an aldehyde in the presence of a chiral catalyst can lead to the formation of an enantioenriched allylic alcohol. ontosight.ai While not directly applied to the synthesis of this compound in the cited literature, this methodology offers a potential pathway for the asymmetric synthesis of its enantiomers.

Furthermore, the synthesis of (S)-1-(2-Bromo-phenyl)-4,4-dimethyl-pent-2-en-1-ol has been achieved with high enantioselectivity using a chiral catalyst, demonstrating that stereocontrol in similar systems is feasible. researchgate.net The synthesis of (Z)-4,4-dimethylpent-2-ene from the corresponding alcohol via a Wittig reaction is also a known transformation.

The stereoselective synthesis of related complex molecules has also been reported, highlighting the toolbox available to organic chemists for controlling stereochemistry. muni.cz

Enantioselective Catalysis in the Formation of Chiral Enol Derivatives

While research specifically targeting the enantioselective synthesis of this compound is not extensively documented, the principles of asymmetric catalysis for producing chiral tertiary allylic alcohols are well-established and offer a predictive framework. The creation of a chiral center at the C-2 position of this compound would necessitate a stereocontrolled addition of a vinyl nucleophile to a ketone, or an alkyl nucleophile to an α,β-unsaturated ketone.

Future research could explore the use of chiral catalysts to achieve high enantioselectivity. For instance, the catalytic asymmetric 1,2-addition of a vinyl organometallic reagent to 4,4-dimethyl-2-pentanone would be a direct route. The success of such a reaction is often challenged by the need for the catalyst to effectively differentiate between the two faces of the ketone. nih.gov

Promising catalytic systems for analogous transformations include:

Chiral Ligand-Metal Complexes: Complexes of metals like titanium, cobalt, or copper with chiral ligands such as BINOL derivatives or P-chiral bisphosphines have shown great success in the asymmetric vinylation of aldehydes and ketones. organic-chemistry.orgrsc.org For example, an in situ prepared Ti(OiPr)4 complex with (S)-BINOL has been used for the asymmetric addition of vinylaluminum reagents to various aromatic ketones, yielding tertiary allylic alcohols with high enantioselectivity. organic-chemistry.org

Organocatalysis: Chiral primary amines and their salts have been employed to catalyze the conjugate addition of various nucleophiles to enones, which could be a potential pathway if starting from an appropriate α,β-unsaturated ketone. acs.org

Enzyme-Catalyzed Reactions: Chemoenzymatic methods offer another avenue for producing enantiomerically pure diol derivatives from similar allylic alcohols, highlighting the potential for biocatalysis in achieving high stereochemical control.

A significant challenge in the enantioselective synthesis of acyclic tertiary allylic alcohols is achieving high selectivity, especially when the substituents on the ketone have similar steric bulk. nih.gov However, recent advancements, such as the use of stereospecific catalytic asymmetric Meisenheimer rearrangements, have shown promise in overcoming this limitation for other tertiary allylic alcohols. nih.gov

Optimization of Synthetic Pathways and Yield Enhancement Studies

Optimizing the synthesis of this compound would likely involve the addition of an organometallic reagent to an appropriate carbonyl compound. A plausible and common method is the reaction of a vinyl Grignard or organolithium reagent with 3,3-dimethyl-2-butanone (pinacolone), or the reaction of methyllithium (B1224462) or a methyl Grignard reagent with 4,4-dimethylpent-1-en-3-one. The optimization of such pathways requires careful consideration of catalysts, solvents, and reaction conditions.

Catalyst Development for Efficient Enol Formation

The formation of the enol, or more accurately, the tertiary allylic alcohol this compound, via organometallic addition does not typically require a catalyst in the traditional sense, as the organometallic reagent itself is highly reactive. However, additives and co-catalysts can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.

Cerium(III) Chloride: In reactions involving Grignard reagents and enones, the addition of cerium(III) chloride can enhance 1,2-addition over the competing 1,4-conjugate addition, which would be crucial if synthesizing from 4,4-dimethylpent-1-en-3-one and a methyl Grignard reagent. rsc.org This is because the cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct attack at the carbonyl carbon.

Copper Salts: Conversely, for conjugate addition (1,4-addition) to α,β-unsaturated systems, organocuprates (Gilman reagents), prepared from organolithium compounds and copper(I) halides, are often the reagents of choice. pressbooks.pub

Chiral Catalysts for Asymmetric Synthesis: As discussed in the previous section, the development of chiral catalysts is paramount for enantioselective synthesis. Chiral metallacycles and N,N'-dioxide-metal complexes have shown promise in related asymmetric additions. acs.orgnih.govresearchgate.net

The table below summarizes potential catalytic approaches for related transformations that could be adapted for the synthesis of this compound.

| Catalyst/Additive | Reagents | Target Transformation | Potential Benefit |

| Cerium(III) Chloride | Methyl Grignard + 4,4-dimethylpent-1-en-3-one | 1,2-addition | Increased yield of the desired tertiary alcohol |

| (S)-BINOL/Ti(OiPr)4 | Vinylaluminum reagent + 3,3-dimethyl-2-butanone | Asymmetric 1,2-addition | Enantioselective formation of one enantiomer |

| Chiral Metallacycles | Organoboronic acid + α,β-unsaturated ketone | Asymmetric conjugate addition | High enantioselectivity in related systems |

| P-chiral bisphosphine ligand/Ni | Intramolecular reductive cyclization | High stereoselectivity in forming chiral tetrahydrofurans |

Solvent Effects and Reaction Condition Control in Enol Synthesis

The choice of solvent and the precise control of reaction conditions are critical for maximizing the yield and purity of this compound synthesized via organometallic routes.

Solvent Choice: Traditional solvents for Grignard and organolithium reactions include diethyl ether and tetrahydrofuran (THF). These aprotic, polar solvents are effective at solvating the organometallic reagents. However, their high volatility and flammability pose safety and environmental concerns. mdpi.com The specific ether solvent can influence reaction outcomes. researchgate.net

Temperature Control: Organometallic additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the nucleophile and minimize side reactions. acs.orgresearchgate.net For Grignard reactions, initiation can be exothermic, necessitating careful temperature management. rsc.org

Reagent Addition: The rate and order of reagent addition are crucial. Slow, dropwise addition of the organometallic reagent to the carbonyl compound can help to control the reaction temperature and prevent the formation of byproducts from the reaction of the organometallic reagent with the enolate intermediate.

The following table outlines key reaction parameters and their potential impact on the synthesis of this compound.

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., -78°C to 0°C) | Control reactivity, minimize side reactions. acs.org |

| Solvent | Anhydrous aprotic ethers (e.g., THF, Et2O) | Solubilize and stabilize organometallic reagents. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevent decomposition of highly reactive organometallic reagents by moisture and oxygen. mdpi.com |

| Reagent Ratio | Stoichiometric or slight excess of organometallic | Ensure complete conversion of the starting carbonyl compound. |

Sustainable and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. acs.orggarph.co.uk

Greener Solvents: Research into alternatives to traditional volatile organic solvents is ongoing.

Bio-based solvents like Cyrene, derived from biomass, are biodegradable and non-toxic alternatives. rsc.orgneuroquantology.com

Deep Eutectic Solvents (DESs) are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors that are often biodegradable and non-volatile. rsc.orgresearchgate.netscispace.com They have been shown to be effective media for Grignard reactions, sometimes allowing for reactions to be run under air at room temperature. mdpi.comresearchgate.net

Water has been explored as a solvent for some organometallic reactions, particularly with the use of catalysts. rsc.orgmdpi.com While seemingly counterintuitive due to the reactivity of organometallics with water, under certain conditions, nucleophilic addition can compete effectively with hydrolysis. scispace.com

Catalyst-based Approaches: The use of catalysts, especially those that are recyclable, aligns with green chemistry principles. For instance, solid-supported catalysts like Montmorillonite KSF clay can be used in reactions like alcohol dehydration and are reusable. beyondbenign.org Nanocatalysts are also being developed for efficient and clean oxidation of alcohols, which could be relevant for transformations of the final product. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better temperature control, improved safety, and potentially higher yields and purity. acs.orgresearchgate.netresearchgate.net This technology is well-suited for highly exothermic reactions like Grignard additions.

The table below presents some green chemistry approaches and their potential application to the synthesis of this compound.

| Green Approach | Description | Potential Application |

| Alternative Solvents | Use of bio-based solvents, deep eutectic solvents, or water. mdpi.comrsc.orgrsc.orgneuroquantology.comresearchgate.netscispace.comresearchgate.netrsc.orgmdpi.com | Replacing volatile and flammable ethers in Grignard or organolithium additions. |

| Recyclable Catalysts | Employment of solid-supported or otherwise easily separable catalysts. beyondbenign.org | Potentially in purification or subsequent modification steps. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. nih.govnih.gov | Reduction of solvent waste and simplification of product isolation. |

| Flow Chemistry | Utilizing continuous flow reactors for the synthesis. acs.orgresearchgate.netresearchgate.net | Improved safety, control, and scalability of the organometallic addition step. |

Reactivity and Reaction Mechanisms of 4,4 Dimethylpent 2 En 2 Ol

Keto-Enol Tautomerism of 4,4-Dimethylpent-2-en-2-ol

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). bluffton.edumasterorganicchemistry.com These forms are constitutional isomers that interconvert rapidly. libretexts.org The process involves the migration of a proton and the shifting of a double bond. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com

This compound is the enol tautomer that exists in a dynamic equilibrium with its corresponding keto form, 4,4-Dimethylpentan-2-one. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Base-Catalyzed Mechanism: A base removes an alpha-hydrogen from the keto form, creating an enolate ion. Subsequent protonation of the oxygen atom in the enolate yields the enol form. bluffton.eduyoutube.com

Acid-Catalyzed Mechanism: The carbonyl oxygen of the keto form is first protonated by an acid catalyst. A base (like water) then removes an alpha-hydrogen, leading to the formation of the enol. youtube.comyoutube.com

The equilibrium for this specific compound generally favors the keto form, 4,4-Dimethylpentan-2-one, as is typical for acyclic mono-ketones. youtube.com

The distribution between the keto and enol forms is governed by thermodynamic and kinetic factors.

Thermodynamic Control: The relative stability of the tautomers determines the position of the equilibrium. For 4,4-Dimethylpentan-2-one, the keto form is thermodynamically more stable. However, the stability of the enol form is influenced by the substitution pattern of the alkene. The enol, this compound, has a trisubstituted double bond. Generally, more substituted alkenes are more stable, which provides a degree of stabilization to this enol form compared to a less substituted alternative. masterorganicchemistry.comyoutube.com

Kinetic Control: The rate of tautomerization is influenced by the acidity of the alpha-hydrogens and the strength of the acid or base catalyst. libretexts.org The presence of a bulky tert-butyl group in 4,4-Dimethylpentan-2-one can introduce steric hindrance, potentially affecting the rate at which the alpha-proton is abstracted and thus influencing the kinetics of enolization.

The choice of solvent can significantly alter the position of the keto-enol equilibrium. missouri.edusrce.hr This effect is primarily due to the differential solvation of the more polar keto tautomer and the less polar enol tautomer.

Polar Protic Solvents (e.g., Water): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate and stabilize the more polar keto form through hydrogen bonding with the carbonyl oxygen. pearson.com This leads to a shift in the equilibrium, further favoring the keto tautomer.

Polar Aprotic Solvents (e.g., DMSO): Polar aprotic solvents can stabilize the polar keto form. Some, like DMSO, are strong hydrogen bond acceptors and can also stabilize the enol tautomer to some extent. missouri.edu

Nonpolar Solvents (e.g., Hexane, CCl₄): In nonpolar solvents, the less polar tautomer is generally favored. For enols that can form strong intramolecular hydrogen bonds, the enol form is significantly stabilized and can even become the major tautomer. pearson.com For this compound, where intramolecular hydrogen bonding is not a major factor, the shift towards the enol form in nonpolar solvents is less pronounced compared to 1,3-dicarbonyl systems. masterorganicchemistry.compearson.com

| Solvent Type | Predominant Tautomer for 4,4-Dimethylpentan-2-one | Primary Reason |

| Polar Protic (e.g., Water, Ethanol) | Keto (4,4-Dimethylpentan-2-one) | Strong solvation and stabilization of the polar keto form via hydrogen bonding. pearson.com |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto (4,4-Dimethylpentan-2-one) | Preferential stabilization of the more polar keto tautomer. srce.hr |

| Nonpolar (e.g., Hexane, Benzene) | Keto (but higher % of Enol than in polar solvents) | Reduced stabilization of the keto form; relative stability of the enol increases. |

Electrophilic and Nucleophilic Reactivity of the Enol Moiety

While the keto form acts as an electrophile at the carbonyl carbon, the enol tautomer behaves as a nucleophile. masterorganicchemistry.com The carbon-carbon double bond of the enol is electron-rich and susceptible to attack by electrophiles.

The double bond of this compound can undergo various electrophilic addition reactions, similar to other alkenes.

Hydration: The acid-catalyzed addition of water across the double bond of the enol would result in the formation of a diol. Following Markovnikov's rule, the proton would add to the less substituted carbon (C3), and the hydroxyl group would add to the more substituted carbon (C2), which already bears a hydroxyl group. This would form the unstable gem-diol, 4,4-Dimethylpentan-2,2-diol, which would readily lose water to revert to the keto form, 4,4-Dimethylpentan-2-one.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via electrophilic addition. The halogen molecule becomes polarized as it approaches the electron-rich double bond, and one halogen atom adds to the double bond to form a halonium intermediate. Nucleophilic attack by the halide ion on the opposite side results in the anti-addition product, a dihalo-alkanol.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of an alkene. wikipedia.org Borane (BH₃) adds across the double bond in a concerted, syn-addition manner, with the boron atom attaching to the less sterically hindered carbon (C3). pearson.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com This process applied to the enol would yield 4,4-Dimethylpentan-2,3-diol.

| Reaction | Reagents | Expected Major Product | Regioselectivity/Stereoselectivity |

| Halogenation | Br₂ in CCl₄ | 3-Bromo-4,4-dimethylpentan-2-ol | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4,4-Dimethylpentan-2,3-diol | Anti-Markovnikov, Syn-addition wikipedia.orgpearson.com |

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl (-OH) group is the primary site of reactivity in this compound, a tertiary allylic alcohol. ebsco.com Its reactions are characteristic of this functional class, exhibiting enhanced reactivity in some cases due to the adjacent double bond. ebsco.com

Esterification: Alcohols react with electrophilic derivatives of carboxylic and sulfonic acids to form esters. msu.edu In the presence of an acid catalyst, the hydroxyl group of this compound can be protonated, converting it into a good leaving group (H₂O). A carboxylic acid can then act as a nucleophile, attacking the carbocation intermediate to form an ester. Due to its tertiary and allylic nature, the reaction likely proceeds through an Sₙ1-type mechanism, involving the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org

Etherification: The formation of ethers from this compound can be achieved via pathways like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide anion. ebsco.commsu.edu This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield an ether. msu.edu Using secondary or tertiary alkyl halides is generally avoided as the strong basicity of the alkoxide would favor elimination reactions. msu.edu

| Reaction Type | Reagent(s) | Product Type | Mechanistic Notes |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (H⁺) | Ester | Proceeds via a protonated hydroxyl group and a stabilized tertiary allylic carbocation (Sₙ1-like). libretexts.orglibretexts.org |

| Etherification | 1. Strong Base (e.g., NaH)2. Primary Alkyl Halide (R'-X) | Ether | Involves formation of an alkoxide intermediate, followed by Sₙ2 attack on the alkyl halide (Williamson Ether Synthesis). ebsco.commsu.edu |

Alpha-Substitution Reactions and Mechanistic Pathways

Enols, such as this compound, can undergo alpha-substitution reactions where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-position) is replaced by an electrophile. wikipedia.organkara.edu.tr Because of the electron-donating resonance effect from the lone pair of electrons on the neighboring oxygen, the double bond of an enol is more electron-rich and thus more nucleophilic than a typical alkene. wikipedia.orgpressbooks.publibretexts.org

The general mechanism for an acid-catalyzed α-substitution reaction proceeds as follows:

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophile (E⁺). pressbooks.pub This attack occurs specifically at the α-carbon, forming a new carbon-electrophile bond. libretexts.orgkocw.or.kr

Cation Intermediate Formation: This initial addition step results in an intermediate cation, which is stabilized by resonance. kocw.or.kr

Deprotonation: Instead of adding a nucleophile, the intermediate cation is deprotonated at the hydroxyl oxygen, typically by a weak base (like water or the conjugate base of the acid catalyst). wikipedia.orgpressbooks.pub This step regenerates the carbonyl (or in this case, the enol form of the tautomer) and the acid catalyst, yielding the α-substituted product. libretexts.org

A common example of this reaction is the α-halogenation of ketones and aldehydes in an acidic solution, which proceeds through an enol intermediate. wikipedia.org For this compound, reaction with an electrophile like bromine (Br₂) would lead to substitution at the α-carbon.

Formation and Transformations of Enolates

While enols are neutral nucleophiles, their conjugate bases, enolates, are negatively charged and significantly more reactive. wikipedia.orgegyankosh.ac.in Enolates are resonance-stabilized anions that are versatile intermediates in organic synthesis, particularly for forming new carbon-carbon bonds. orgosolver.comwikipedia.org

Generation of 4,4-Dimethylpent-2-en-2-olate

The enolate of this compound, named (E)-4,4-dimethylpent-2-en-2-olate, is formed by the deprotonation of the acidic hydroxyl proton. orgosolver.comnih.gov To ensure the complete and irreversible conversion of the enol to its enolate, a very strong base is required—one whose conjugate acid is much weaker than the starting alcohol. egyankosh.ac.inlibretexts.org

Suitable bases for quantitative enolate formation include:

Sodium hydride (NaH)

Sodium amide (NaNH₂)

Lithium diisopropylamide (LDA) libretexts.org

These reactions are typically carried out in non-hydroxylic, aprotic solvents like tetrahydrofuran (B95107) (THF) to prevent the solvent from protonating the newly formed enolate. egyankosh.ac.inlibretexts.org Weaker bases, such as hydroxide (B78521) or alkoxides, would result in a low equilibrium concentration of the enolate. wikipedia.orglibretexts.org

Regioselectivity and Stereoselectivity in Enolate Formation

Regioselectivity: For this compound, the generation of the enolate involves the removal of the single hydroxyl proton, so there is no regioselectivity issue in its formation. However, the resulting enolate is an ambident (two-toothed) nucleophile, meaning it has two potential sites of reaction: the oxygen atom and the α-carbon. wikipedia.org This leads to regioselectivity in its subsequent reactions.

C-Attack: Reaction at the α-carbon yields an α-substituted carbonyl compound (or its tautomer). This pathway is generally more common. wikipedia.org

O-Attack: Reaction at the oxygen atom yields an enol derivative, such as an enol ether or enol ester.

Stereoselectivity: The α-carbon of the enolate is sp²-hybridized and trigonal planar. libretexts.org When this enolate reacts with an electrophile, the attack can occur from either face of the planar system. If the α-carbon becomes a new stereocenter, the reaction will typically produce a racemic mixture of enantiomers, unless chiral reagents or catalysts are employed to direct the attack to one face. libretexts.orgnih.gov

Alkylation, Acylation, and Condensation Reactions of Enolates

As powerful nucleophiles, enolates readily participate in a variety of carbon-carbon bond-forming reactions. orgosolver.com

Alkylation: Enolates react with alkyl halides in an Sₙ2 reaction to form α-alkylated products. libretexts.org For this reaction to be effective, primary or secondary alkyl halides are preferred, as tertiary halides would lead to elimination products. libretexts.org The reaction involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide.

Acylation: Enolates can be acylated by reacting with electrophiles such as acid chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the carbonyl carbon of the acylating agent, leading to an α-acylated product after the departure of the leaving group.

Condensation Reactions: Enolates are key intermediates in condensation reactions like the Aldol (B89426) and Claisen reactions. ankara.edu.trorgosolver.com The enolate of this compound can act as the nucleophile, adding to the electrophilic carbonyl carbon of another molecule (an aldehyde or ketone). libretexts.org This nucleophilic addition forms a β-hydroxy ketone or aldehyde (an "aldol"), which may subsequently dehydrate, especially with heating, to form a conjugated enone. ankara.edu.trsrmist.edu.in When a ketone enolate reacts with an aromatic aldehyde that cannot form an enolate itself, the reaction is known as a Claisen-Schmidt condensation. srmist.edu.inmasterorganicchemistry.com

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone (tautomer) |

| Acylation | Acid Chloride (R-COCl) | β-Diketone (tautomer) |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone (tautomer) |

Pericyclic Reactions and Rearrangements Involving the Enol System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The enol and allylic alcohol functionalities within this compound make it a potential substrate for certain types of sigmatropic rearrangements, a class of pericyclic reactions where a σ-bond moves across a π-system. libretexts.orglibretexts.org

libretexts.orgorgosolver.com-Sigmatropic Rearrangements: These rearrangements are common for allylic systems. wikipedia.org For example, if this compound were converted to an allylic ether and then deprotonated on the carbon adjacent to the ether oxygen, the resulting carbanion could undergo a libretexts.orgorgosolver.com-Wittig rearrangement . wikipedia.orgorganic-chemistry.org This process involves a five-membered cyclic transition state and results in the formation of a rearranged homoallylic alcohol. organic-chemistry.org Similarly, the related Mislow–Evans rearrangement involves the libretexts.orgorgosolver.com-sigmatropic rearrangement of an allylic sulfoxide, which can be prepared from the corresponding allylic alcohol. wikipedia.orgnih.gov

libretexts.orglibretexts.org-Sigmatropic Rearrangements: The oxy-Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic reaction of 1,5-diene systems containing a hydroxyl group at the C-3 position. libretexts.org If this compound were incorporated into such a 1,5-diene structure, it could undergo this rearrangement upon heating. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, driving the reaction to completion. libretexts.orglibretexts.org

These rearrangements are powerful tools in organic synthesis because they allow for the predictable and often highly stereoselective construction of complex molecular architectures. nih.gov

Oxidation and Reduction Pathways of the Enol and Alkene Functionalities

This compound is a tertiary allylic alcohol, a structural motif that bestows unique reactivity upon the molecule. The presence of both a hydroxyl group adjacent to a carbon-carbon double bond (the allylic alcohol system) and the double bond itself (alkene) allows for a variety of oxidation and reduction reactions. The specific pathways and resulting products are dictated by the choice of reagents and reaction conditions. While the term "enol" is in the title, this compound is structurally an allylic alcohol; enols typically refer to compounds with a hydroxyl group directly attached to a vinylic carbon, which would be an isomer (e.g., 4,4-dimethylpent-1-en-2-ol). The reactivity discussed will focus on the allylic alcohol and alkene functionalities present in the specified compound.

Oxidation Pathways

The oxidation of this compound can selectively target either the allylic alcohol or the alkene functionality.

Oxidation of the Allylic Alcohol: Tertiary alcohols are generally resistant to oxidation under standard conditions. However, the allylic nature of the hydroxyl group in this compound allows for oxidation with specific reagents, often proceeding through a radical mechanism or involving an allylic rearrangement. jove.compearson.com Manganese dioxide (MnO₂) is a highly selective and mild reagent commonly used for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.comnanotrun.com The reaction occurs on the surface of the solid MnO₂. jove.com For a tertiary allylic alcohol like this compound, oxidation can lead to the formation of an α,β-unsaturated ketone, 4,4-dimethylpent-3-en-2-one, via an allylic transposition.

Oxidation of the Alkene (Epoxidation): The carbon-carbon double bond is susceptible to electrophilic attack, most notably in epoxidation reactions. The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgtcichemicals.com This reaction utilizes a catalyst system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgyoutube.com This process is highly predictable and allows for the synthesis of specific stereoisomers of the resulting epoxy alcohol, (2,3-epoxy-4,4-dimethylpentan-2-ol). The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) determines which face of the alkene is epoxidized. pearson.com

| Reaction Type | Reagent(s) | Functional Group Targeted | Major Product | Mechanism/Notes |

|---|---|---|---|---|

| Allylic Oxidation | Manganese Dioxide (MnO₂) | Allylic Alcohol | 4,4-Dimethylpent-3-en-2-one | Selective for allylic alcohols; reaction proceeds on the catalyst surface, often involving an allylic shift. jove.comresearchgate.net |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Alkene | (2R,3R)- or (2S,3S)-2,3-Epoxy-4,4-dimethylpentan-2-ol | Sharpless-Katsuki epoxidation; highly enantioselective. The stereochemistry is directed by the chiral tartrate ligand. wikipedia.orgtcichemicals.com |

Reduction Pathways

Reduction reactions can target the alkene functionality of this compound or the carbonyl and alkene groups of its oxidation product.

Reduction of the Alkene (Catalytic Hydrogenation): The most direct reduction pathway for this compound is the catalytic hydrogenation of the carbon-carbon double bond. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and Raney Nickel. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface. libretexts.org This process reduces the alkene to an alkane, yielding the saturated alcohol, 4,4-dimethylpentan-2-ol.

Reduction of the Corresponding α,β-Unsaturated Ketone: If this compound is first oxidized to 4,4-dimethylpent-3-en-2-one, subsequent reduction offers multiple pathways. The choice of reducing agent determines whether the carbonyl group (1,2-reduction) or the carbon-carbon double bond (1,4-reduction or conjugate reduction) is reduced.

1,4-Reduction (Conjugate Reduction): This pathway selectively reduces the C=C double bond of the conjugated system, leaving the carbonyl group intact. This yields the saturated ketone, 4,4-dimethylpentan-2-one. This can be achieved using various reagents, including systems like copper-catalyzed hydroboration/protodeboronation. rsc.org

1,2-Reduction: This pathway reduces the carbonyl group to a hydroxyl group, regenerating an allylic alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can favor 1,2-reduction over 1,4-reduction.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation under more forcing conditions can reduce both the alkene and the carbonyl group, ultimately leading to the saturated alcohol 4,4-dimethylpentan-2-ol.

| Starting Material | Reagent(s) | Reaction Type | Major Product | Mechanism/Notes |

|---|---|---|---|---|

| This compound | H₂, Pd/C (or PtO₂, Ni) | Catalytic Hydrogenation | 4,4-Dimethylpentan-2-ol | Reduces the C=C bond to a C-C single bond. libretexts.org |

| 4,4-Dimethylpent-3-en-2-one | Copper Catalysts/Hydrosilanes | 1,4-Reduction (Conjugate) | 4,4-Dimethylpentan-2-one | Selectively reduces the C=C bond of the α,β-unsaturated system. rsc.orgorganic-chemistry.org |

| 4,4-Dimethylpent-3-en-2-one | NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | 4,4-Dimethylpent-3-en-2-ol | Selectively reduces the C=O bond. |

Advanced Spectroscopic and Structural Elucidation of 4,4 Dimethylpent 2 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H and ¹³C NMR spectra of 4,4-Dimethylpent-2-en-2-ol are predicted to show distinct signals corresponding to the unique chemical environments of its protons and carbon atoms. The presence of a bulky tert-butyl group and an enol functional group significantly influences the chemical shifts.

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple due to the high degree of symmetry and the presence of quaternary carbons, leading to several singlet signals.

tert-Butyl Protons (H₅): A sharp, intense singlet is anticipated around δ 1.05 ppm, integrating to nine protons. This upfield chemical shift is characteristic of the magnetically equivalent methyl groups of the sterically hindering tert-butyl moiety.

Vinyl Proton (H₃): A singlet is expected in the alkene region, approximately at δ 5.40 ppm. Its chemical shift is influenced by the adjacent hydroxyl group and the tert-butyl group. The absence of splitting indicates no adjacent protons.

Methyl Protons (H₁): A singlet corresponding to the three protons of the methyl group attached to the double bond (C2) is predicted to appear around δ 1.85 ppm.

Hydroxyl Proton (-OH): A broad singlet, characteristic of an exchangeable enolic proton, is expected. Its chemical shift can vary significantly (typically δ 4-5 ppm) depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.

Hydroxyl-bearing Carbon (C₂): This sp²-hybridized carbon, directly attached to the oxygen atom, is expected to be the most downfield signal in the aliphatic/alkenic region, around δ 145.0 ppm.

Vinyl Carbon (C₃): The other sp² carbon of the double bond is predicted to resonate around δ 125.0 ppm.

Quaternary tert-Butyl Carbon (C₄): This carbon atom is expected to have a chemical shift of approximately δ 34.0 ppm.

tert-Butyl Methyl Carbons (C₅): The three equivalent methyl carbons of the tert-butyl group are predicted to show a single, intense signal around δ 29.5 ppm.

Methyl Carbon (C₁): The carbon of the methyl group attached to the double bond is anticipated to appear around δ 20.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | Integration | δ (ppm) | | 1 | 1.85 | Singlet | 3H | 20.0 | | 2 | - | - | - | 145.0 | | 3 | 5.40 | Singlet | 1H | 125.0 | | 4 | - | - | - | 34.0 | | 5 | 1.05 | Singlet | 9H | 29.5 | | -OH | 4.5 (broad) | Singlet | 1H | - |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular connectivity. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum is expected to be very simple, showing no significant cross-peaks. This is because all major proton signals are predicted to be singlets, lacking scalar coupling to other protons. This absence of correlations is a powerful confirmation of the isolated nature of the proton spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org The expected correlations for this compound would be:

The vinyl proton signal (δ ~5.40 ppm) would correlate with the vinyl carbon signal (δ ~125.0 ppm).

The methyl proton signal (δ ~1.85 ppm) would correlate with the methyl carbon signal (δ ~20.0 ppm).

The tert-butyl proton signal (δ ~1.05 ppm) would correlate with the tert-butyl methyl carbon signal (δ ~29.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for this molecule, as it shows correlations between protons and carbons over two or three bonds. libretexts.org It is crucial for connecting the isolated spin systems. Key expected HMBC correlations include:

From tert-Butyl Protons (H₅): Correlations to the quaternary carbon C₄ (²J), the vinyl carbon C₃ (³J), and their own methyl carbons C₅ (¹J, appears in HSQC).

From Vinyl Proton (H₃): Correlations to the hydroxyl-bearing carbon C₂ (²J), the methyl carbon C₁ (²J), and the quaternary carbon C₄ (²J).

From Methyl Protons (H₁): Correlations to the hydroxyl-bearing carbon C₂ (²J) and the vinyl carbon C₃ (³J).

These combined 2D NMR experiments would provide unequivocal evidence for the complete structural assignment of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.commt.com

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its enol and alkene functionalities.

O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the enol.

C-H Stretching (sp²): A sharp band appearing just above 3000 cm⁻¹ (approx. 3020-3080 cm⁻¹) corresponds to the stretching vibration of the vinyl C-H bond.

C-H Stretching (sp³): Strong, multiple bands are anticipated just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹) due to the symmetric and asymmetric stretching vibrations of the methyl and tert-butyl groups.

C=C Stretching: A band in the 1630-1680 cm⁻¹ region is characteristic of the carbon-carbon double bond stretch. This band may be of medium intensity in the IR spectrum but is expected to be strong and sharp in the Raman spectrum due to the polarizable nature of the C=C bond.

C-O Stretching: A strong absorption in the IR spectrum, typically between 1200-1300 cm⁻¹, is attributed to the C-O stretching vibration of the enol group.

C-H Bending: The "fingerprint" region (below 1500 cm⁻¹) will contain numerous bands corresponding to C-H bending (scissoring, rocking, wagging) vibrations of the methyl and tert-butyl groups, as well as the out-of-plane bend for the vinyl C-H.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| O-H stretch (Enol) | 3200 - 3600 | IR (Strong, Broad) |

| C-H stretch (Vinyl, sp²) | 3020 - 3080 | IR (Medium), Raman (Medium) |

| C-H stretch (Alkyl, sp³) | 2850 - 2970 | IR (Strong), Raman (Strong) |

| C=C stretch (Alkene) | 1630 - 1680 | IR (Medium), Raman (Strong) |

| C-O stretch (Enol) | 1200 - 1300 | IR (Strong) |

| C-H bend (Vinyl, out-of-plane) | 890 - 950 | IR (Medium) |

The vibrational frequencies of certain bonds can be sensitive to the molecule's conformation. For this compound, rotation around the C₃-C₄ single bond could lead to different stable conformers (rotamers). The bulky tert-butyl group likely restricts this rotation, favoring specific conformations to minimize steric strain.

Analysis of the O-H and C=C stretching bands at different temperatures or in different solvents could reveal the presence of multiple conformers. For example, shifts in the O-H band might indicate changes in intramolecular hydrogen bonding, while subtle changes in the C=C frequency could reflect altered conjugation or steric interactions in different rotational isomers. Computational modeling is often paired with experimental vibrational spectroscopy to assign specific bands to different conformers and estimate their relative energies.

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula of this compound is C₇H₁₄O, giving it a molecular weight of 114.19 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 114. However, for tertiary alcohols, the molecular ion is often unstable and may be weak or entirely absent in the spectrum. libretexts.orglibretexts.org

The fragmentation of this compound is expected to be dominated by pathways that form stable carbocations.

Loss of a Methyl Group ([M-15]⁺): Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) from the molecular ion would produce a highly stable, resonance-delocalized oxonium ion at m/z 99. This is often a very prominent peak.

Formation of the tert-Butyl Cation ([M-57]⁺): Cleavage of the C₃-C₄ bond is a highly probable fragmentation pathway. This would lead to the formation of the very stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57 . This peak is expected to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.

Loss of Water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 96. libretexts.org This corresponds to the formation of a C₇H₁₂ radical cation.

Other Fragments: Another significant peak is expected at m/z 43 , which could correspond to the isopropyl cation, potentially formed through rearrangement, or an acylium ion fragment if rearrangements occur.

The combination of a weak or absent molecular ion peak at m/z 114 and a very strong base peak at m/z 57 would be a key indicator of the 4,4-dimethylpent- structure in the mass spectrum.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway | Expected Intensity |

|---|---|---|---|

| 114 | [C₇H₁₄O]⁺ (M⁺) | Molecular Ion | Weak or Absent |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical | Strong |

| 96 | [M - H₂O]⁺ | Dehydration (Loss of water) | Medium |

| 57 | [(CH₃)₃C]⁺ | Cleavage of C₃-C₄ bond | Very Strong (Base Peak) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Rearrangement/Further Fragmentation | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if chiral variants are synthesized)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a substance, providing information about the absolute configuration of its stereocenters.

The structure of this compound, CH₃-C(OH)=CH-C(CH₃)₃, features a double bond between the second and third carbon atoms. The carbon atom at the C-2 position is sp² hybridized and is bonded to a hydroxyl group, a methyl group, and the C-3 atom of the alkene. Due to the absence of a tetrahedral carbon atom with four different substituents, the parent molecule of this compound is achiral. It does not possess a stereocenter and therefore cannot be resolved into enantiomers.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For a successful X-ray crystallographic analysis, the target compound must be obtained in the form of a high-quality single crystal. Many low-molecular-weight, non-polar organic compounds, including alkenols like this compound, exist as liquids at room temperature and can be challenging to crystallize.

A thorough search of crystallographic databases and the broader scientific literature indicates that no single-crystal X-ray diffraction studies have been reported for this compound or any of its crystalline derivatives. Therefore, no experimental data on its solid-state structure, such as unit cell parameters, space group, or atomic coordinates, is currently available. The determination of its solid-state conformation remains an area for future research, contingent upon the successful growth of suitable crystals of the compound or a solid derivative.

Theoretical and Computational Chemistry Studies of 4,4 Dimethylpent 2 En 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional structure and electron distribution of molecules. For a molecule like 4,4-Dimethylpent-2-en-2-ol, these calculations would provide critical insights into its preferred shapes and internal geometric parameters.

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. This process is crucial for understanding a molecule's behavior and reactivity. A computational study would map the potential energy surface of this compound by systematically rotating the bonds, particularly the C-C and C-O single bonds. The goal is to locate the energy minima, which correspond to the most stable conformers. For this compound, key rotations would be around the C2-C3 bond and the C2-O bond. The bulky tert-butyl group at the C4 position would significantly influence the conformational preferences, likely favoring staggered arrangements that minimize steric hindrance. The results would typically be presented in a table listing the relative energies of each stable conformer.

Bond Lengths, Bond Angles, and Torsional Angles

Once the minimum energy conformers are identified, their geometries are fully optimized to determine the precise bond lengths, bond angles, and torsional (dihedral) angles. These parameters define the molecule's structure. For this compound, calculations would provide values for the C=C double bond, the C-O single bond of the alcohol, and the various C-C and C-H bonds. These calculated values are often compared with experimental data if available, or used as benchmarks. The planarity of the double bond and the tetrahedral geometry around the sp3-hybridized carbons would be defining features.

A representative data table for the primary conformer would look like this, though the specific values are not available from published research:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths | C2=C3 | Data not available |

| C2-O | Data not available | |

| C3-C4 | Data not available | |

| Bond Angles | O-C2=C3 | Data not available |

| C2=C3-C4 | Data not available |

| Torsional Angle | H-O-C2=C3 | Data not available |

Density Functional Theory (DFT) Investigations on Tautomeric Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly effective for investigating tautomerism, an equilibrium between two isomers (tautomers) that differ in the position of a proton and a double bond. This compound is the enol tautomer, which exists in equilibrium with its corresponding keto tautomer, 4,4-dimethylpentan-2-one . For most simple aliphatic systems, the keto form is significantly more stable.

Relative Energies of Keto and Enol Tautomers in Gas Phase and Solution

DFT calculations can accurately predict the relative energies of the keto and enol tautomers. This involves optimizing the geometry of each tautomer and calculating its total electronic energy. The energy difference indicates which form is more stable and by how much. Such calculations are typically performed first in the gas phase to determine intrinsic stability. Then, solvent effects are incorporated using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can influence the tautomeric equilibrium. Generally, more polar solvents tend to stabilize the more polar tautomer, which is often the keto form. Studies on other ketones show the keto form is usually favored by a significant margin libretexts.orglibretexts.org.

Table 2: Hypothetical Relative Energies for the Tautomers of 4,4-Dimethylpentan-2-one

| Tautomer | Phase | Relative Energy (kcal/mol) |

|---|---|---|

| Keto | Gas | 0.0 (Reference) |

| Enol | Gas | Data not available |

| Keto | Water (PCM) | Data not available |

Calculation of Activation Barriers for Tautomeric Interconversion

While one tautomer may be more stable, the rate of interconversion depends on the activation energy (energy barrier) of the reaction. DFT is used to locate the transition state structure connecting the keto and enol forms. The energy difference between the transition state and the reactant (e.g., the keto form) is the activation barrier. For uncatalyzed keto-enol tautomerization, this barrier is typically high comporgchem.com. The presence of acid or base catalysts dramatically lowers this barrier by providing an alternative reaction pathway libretexts.orgyoutube.com. A computational study would calculate these barriers to understand the kinetics of the tautomerization process.

Influence of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is an approximation of the complex electron exchange and correlation energies. Common functionals include B3LYP, M06-2X, and PBE0. Different functionals may yield slightly different results, so studies often benchmark several options.

Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set (e.g., 6-31G(d), cc-pVTZ, aug-cc-pVTZ) affect the accuracy and computational cost. Larger, more complex basis sets generally provide more accurate results but require more computational resources.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No published studies were found that have conducted molecular dynamics (MD) simulations on this compound. Such simulations are crucial for understanding the compound's dynamic behavior over time, including conformational changes and its interactions with various solvents at a molecular level. Without these studies, a detailed discussion of its dynamic properties and solvent effects remains purely speculative.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) from Computational Models

There is no available research presenting computationally predicted spectroscopic data for this compound. Although computational methods for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are well-established, they have not been specifically applied to this compound in the accessible literature. Consequently, a data table of predicted spectroscopic parameters cannot be generated.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Similarly, a detailed Frontier Molecular Orbital (FMO) analysis and the calculation of reactivity descriptors for this compound are not present in the scientific literature. This includes specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, and derived properties like chemical hardness and softness.

Without dedicated computational studies, the HOMO-LUMO gap, a key indicator of a molecule's kinetic stability and chemical reactivity, remains uncalculated for this compound. As a result, its chemical hardness and softness cannot be quantified and presented in a data table.

The calculation of Fukui functions, which are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule, has not been reported for this compound. Therefore, a predictive analysis of its reactive sites based on this method is not possible.

Applications and Advanced Derivatization in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of a bulky tert-butyl group and a versatile hydroxyl group makes 4,4-dimethylpent-2-en-2-ol and its derivatives valuable starting points for the construction of intricate molecular frameworks.

Building Block in the Synthesis of Natural Products and Analogues

While direct incorporation of the intact this compound skeleton into natural products is not extensively documented, its structural elements are found in various biologically active molecules. The principles of its reactivity, however, are applied in the synthesis of complex targets. For instance, the related compound, 3,3-Dimethyl-2-butanone, has been utilized in the condensation reaction with 5-hydroxymethylfurfural (HMF) to synthesize (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, a chalcone (B49325) derivative. mdpi.com This highlights the utility of the dimethylpentanone framework, a close relative of this compound, in building blocks for molecules with potential biological activity.

The table below outlines the key reactants in the synthesis of the aforementioned chalcone derivative.

| Reactant | Role |

| 5-hydroxymethylfurfural (HMF) | Furan-containing building block |

| 3,3-Dimethyl-2-butanone | Ketone providing the dimethylpentanoyl moiety |

| 40% NaOH in water-methanol | Basic catalyst for condensation |

Precursor for Advanced Organic Materials (e.g., Polymer Monomers)

The unique steric and electronic properties of this compound and its isomers make them interesting candidates as precursors for advanced organic materials. Although direct polymerization of this compound is not a common application, its dehydrated derivative, (E)-4,4-dimethyl-2-pentene, serves as an important model for studying alkene reactivity. The significant steric hindrance provided by the tert-butyl group influences reaction mechanisms, a crucial factor in designing polymer properties. The reactivity of the double bond allows for the introduction of various functionalities, making it a potential building block for specialized monomers.

Chemical Probes and Ligands in Biological Systems (focusing on chemical utility)

The development of chemical probes and ligands often requires molecular scaffolds that offer specific three-dimensional arrangements and functional groups for interaction with biological targets. While specific examples of probes derived directly from this compound are not prominent in the literature, the allylic alcohol functionality is a key feature in many synthetic strategies for creating such molecules. The ability to stereoselectively modify the double bond and the hydroxyl group allows for the precise placement of reporter groups and binding moieties.

Catalysis Involving this compound and Its Derivatives

The chiral potential and the electronic nature of the allylic system in this compound and its derivatives open avenues for their use in asymmetric catalysis.

Utilization as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org For a molecule to be an effective chiral auxiliary, it should be readily available in enantiomerically pure form, easily attached to the substrate, effectively control the stereochemistry of subsequent reactions, and be easily removed and recovered. york.ac.uk While this compound itself is not a widely used chiral auxiliary, the principles of steric control it embodies are central to the design of such reagents. The bulky tert-butyl group can effectively shield one face of a reactive center, directing the approach of reagents to the opposite face, thus inducing asymmetry.

The development of chiral ligands for asymmetric metal catalysis is a cornerstone of modern organic synthesis. The derivatization of allylic alcohols into phosphines, amines, or other coordinating groups is a common strategy for ligand synthesis. The neopentyl framework of this compound could provide a unique steric environment around a metal center, potentially influencing the enantioselectivity of catalytic transformations.

Organocatalytic Applications of Modified Enol Structures

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Modified enol and enolate structures are key intermediates in many organocatalytic transformations, including aldol (B89426) and Michael reactions. While specific organocatalytic applications involving the enol of this compound are not well-documented, the sterically hindered nature of this enol could lead to unique selectivity profiles in reactions where steric bulk plays a decisive role in the transition state. The bulky tert-butyl group could influence the facial selectivity of electrophilic attack on the enol or enolate, potentially leading to high levels of diastereoselectivity or enantioselectivity in the presence of a chiral organocatalyst.

Functionalization Strategies for Novel Compound Generation

The inherent reactivity of the enol hydroxyl group in this compound allows for its conversion into other functional moieties, thereby altering its electronic properties and enabling subsequent transformations that are not accessible with the parent enol.

Formation of Enol Esters and Enol Ethers for Specific Reactivity Profiles

The conversion of this compound into enol esters and enol ethers is a fundamental strategy to modulate its reactivity. These derivatives are valuable intermediates in organic synthesis, offering distinct advantages over the parent enol in terms of stability and participation in specific chemical reactions.

Enol Esters: The formation of enol esters, such as enol acetates, is typically achieved through the acylation of the enol. This transformation converts the hydroxyl group into a better leaving group and modifies the electronic nature of the double bond. While specific studies on the synthesis of the enol acetate of this compound are not extensively documented in readily available literature, general methods for enol acetate formation from enolizable ketones are well-established. These methods often involve the reaction of the corresponding ketone with an acylating agent in the presence of a base or an acid catalyst.

Enol Ethers: Similarly, the synthesis of enol ethers from this compound provides a platform for a different set of chemical transformations. Enol ethers are electron-rich alkenes and are particularly susceptible to electrophilic attack. The preparation of silyl enol ethers, for instance, is a common strategy to generate stable enolate surrogates. wikipedia.org These can be synthesized by reacting the enol or the corresponding ketone with a silyl halide, such as trimethylsilyl chloride, in the presence of a base like triethylamine or lithium diisopropylamide (LDA). organic-chemistry.orgresearchgate.net The choice of base and reaction conditions can influence the regioselectivity of silyl enol ether formation in unsymmetrical ketones. organic-chemistry.orgresearchgate.net

The table below summarizes common methods for the preparation of enol ethers, which are applicable in principle to this compound.

| Derivative | General Synthetic Method | Reagents | Typical Conditions |

| Silyl Enol Ether | Silylation of enolate | Ketone, Silyl Halide (e.g., TMSCl), Base (e.g., LDA, Et3N) | Anhydrous solvent (e.g., THF, DMF), Low temperature for kinetic control |

| Alkyl Enol Ether | Williamson Ether Synthesis | Enolate, Alkyl Halide | Polar aprotic solvent (e.g., DMF, DMSO) |

Cross-Coupling Reactions and C-H Functionalization of Enol Derivatives

The enol derivatives of this compound, particularly enol triflates and enol ethers, are valuable precursors for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Cross-Coupling Reactions: Enol triflates, which can be prepared from the corresponding ketone, are excellent electrophilic partners in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net In a typical Suzuki-Miyaura coupling, the enol triflate would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the enolic carbon. nih.govresearchgate.net

The Heck reaction is another important palladium-catalyzed process where enol ethers can potentially be used as substrates. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org The use of electron-rich enol ethers in Heck-type reactions can lead to the formation of substituted ketone derivatives. researchgate.net

The following table outlines representative cross-coupling reactions that could be applied to derivatives of this compound.

| Reaction | Enol Derivative | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Enol Triflate | Organoboron Reagent | Palladium Catalyst (e.g., Pd(PPh3)4), Base | Substituted Alkene |

| Heck | Enol Ether | Aryl/Vinyl Halide or Triflate | Palladium Catalyst (e.g., Pd(OAc)2), Base | α-Aryl/Vinyl Ketone |

C-H Functionalization: Direct C-H functionalization of enol derivatives represents a more atom-economical approach to introduce new functional groups. Palladium-catalyzed C-H activation has emerged as a powerful strategy in organic synthesis. rsc.orgresearchgate.net While specific examples involving this compound derivatives are scarce in the literature, the principles of directed C-H functionalization could potentially be applied. For instance, the oxygen atom of an enol ether could act as a directing group to facilitate the functionalization of a nearby C-H bond.

The development of new ligands and catalytic systems continues to expand the scope of C-H functionalization reactions, and it is conceivable that these methods could be adapted for the advanced derivatization of this compound in the future, opening up new avenues for the synthesis of complex molecules.

Historical Context and Future Research Directions

Historical Development of Enol Chemistry and its Analytical Characterization

The concept of enols is intrinsically linked to the discovery of tautomerism, the phenomenon where chemical compounds are capable of facile interconversion. britannica.com The most common type is keto-enol tautomerism, an equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (alkene-alcohol) form. wikipedia.org This process involves the migration of a proton and the reorganization of bonding electrons. wikipedia.org For over a century, enol compounds have been the subject of active investigation. nih.gov

Historically, the study of enols was hampered by their inherent instability. nih.gov In most simple cases, the equilibrium strongly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. wikipedia.org For example, the equilibrium between vinyl alcohol and its keto tautomer, acetaldehyde, overwhelmingly favors acetaldehyde. wikipedia.org This instability made the isolation and characterization of simple enols a significant challenge for early chemists. nih.govacs.org

The advancement of analytical techniques in the 20th century was pivotal for the characterization of these transient species. The development of spectroscopic methods allowed chemists to detect and study enols even when they were present in very low concentrations at equilibrium. wikipedia.org Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy have become indispensable tools for monitoring tautomeric equilibria. frontiersin.org More definitive structural confirmation for stable enols has been achieved through single-crystal X-ray structure analysis. nih.gov These analytical methods have enabled a deeper understanding of the factors that influence keto-enol equilibrium, such as solvent effects, intramolecular hydrogen bonding, and substitution patterns. wikipedia.orgfrontiersin.org

Emerging Methodologies in Enol Synthesis and Reactivity Control

Modern organic synthesis has seen the development of sophisticated methods to generate and control the reactivity of enols and their corresponding conjugate bases, enolates. These methodologies are crucial for harnessing the nucleophilic character of these species in carbon-carbon bond-forming reactions. masterorganicchemistry.com

One key strategy involves the use of very strong, non-nucleophilic bases to achieve complete and irreversible conversion of a carbonyl compound to its enolate. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a widely used base for this purpose, as it quantitatively forms the lithium enolate in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF), preventing the competing reactions that occur under aqueous base conditions. libretexts.org

Modern Synthetic Approaches:

Organocatalysis: The field of organocatalysis has provided powerful tools for asymmetric synthesis involving enol intermediates. For instance, proline and its derivatives can catalyze aldol (B89426) reactions by forming a nucleophilic enamine intermediate, which acts as an enol equivalent, allowing for high enantioselectivity. nih.gov

Silyl Enol Ethers: Silyl enol ethers are stable, isolable enol derivatives that serve as versatile nucleophiles in reactions like the Mukaiyama aldol addition. nih.gov They offer a way to control the regioselectivity of enolate formation and can be activated under specific conditions, often with a Lewis acid catalyst.

Alternative Precursors: Recent research has focused on generating enolates from non-carbonyl precursors. Allylic alcohols, for example, can be isomerized to the corresponding enol or enolate intermediate via a transition-metal-catalyzed 1,3-hydrogen shift. researchgate.net This provides an alternative pathway that can offer unique regiochemical control. researchgate.net

Advanced Catalytic Systems: There is ongoing development of novel catalytic systems to address challenges in enol chemistry. A recently developed cobalt-based catalyst featuring a cooperative boron element enables the synthesis of (Z)-silyl enol ethers from aldehydes. This system functions under mild conditions and tolerates a broad range of functional groups, overcoming limitations of traditional methods. acs.org

These emerging methodologies provide chemists with greater control over the formation and reaction of enolates, enabling the efficient construction of complex molecular architectures.

Potential for Future Discoveries and Technological Advancements in Chemical Science

The continued exploration of enol chemistry holds significant potential for future scientific and technological breakthroughs. The ability to precisely control keto-enol tautomerism and harness the reactivity of enol intermediates is fundamental to advancing various fields.

In medicinal chemistry, understanding tautomerism is critical for drug design and action. frontiersin.org Since different tautomers of a drug molecule can exhibit varied biological activities and interactions with biomolecules, controlling which form is present can be crucial for therapeutic efficacy. frontiersin.org Favipiravir, an antiviral drug, is one example where the tautomeric equilibrium is studied to understand its function. frontiersin.org

Furthermore, enol and enolate chemistry is central to the synthesis of complex natural products and new materials. nih.govfiveable.me The development of more efficient, selective, and sustainable synthetic methods, particularly asymmetric reactions, relies on new discoveries in catalysis and reactivity control. nih.gov